

Application Note: Identification of Cephapirin Degradants Using Tandem Mass Spectrometry

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and characterization of **Cephapirin** and its degradation products using a stability-indicating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. Forced degradation studies were conducted under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic, to generate potential degradants. The developed LC-MS/MS method effectively separates **Cephapirin** from its degradants, allowing for their identification and semi-quantitative analysis. This methodology is crucial for impurity profiling and ensuring the stability and safety of **Cephapirin** drug substances and products.

Introduction

Cephapirin is a first-generation cephalosporin antibiotic used in veterinary medicine.[1] Like other β-lactam antibiotics, **Cephapirin** is susceptible to degradation, which can lead to a loss of potency and the formation of potentially harmful impurities. Therefore, it is essential to develop and validate a stability-indicating analytical method capable of separating and identifying these degradation products. Tandem mass spectrometry coupled with liquid chromatography (LC-MS/MS) is a powerful tool for this purpose due to its high sensitivity and specificity.[2]

This application note outlines a comprehensive approach to performing forced degradation studies on **Cephapirin** and subsequently identifying the resulting degradants using LC-MS/MS.



Experimental Protocols Materials and Reagents

- Cephapirin Sodium reference standard
- Hydrochloric acid (HCl), 0.1 N
- Sodium hydroxide (NaOH), 0.1 N
- Hydrogen peroxide (H₂O₂), 3% (v/v)
- · Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Water (Milli-Q or equivalent)

Instrumentation

- UHPLC system coupled with a triple quadrupole or ion trap mass spectrometer.
- Photostability chamber
- Water bath/oven

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the drug substance under more severe conditions than accelerated stability testing to generate the likely degradation products.[3][4] The goal is to achieve approximately 10-20% degradation of the active pharmaceutical ingredient (API).[5]

2.3.1. Preparation of Stock Solution



Prepare a stock solution of **Cephapirin** Sodium in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.[3]

2.3.2. Stress Conditions

- Acid Hydrolysis: Mix 1 mL of Cephapirin stock solution with 1 mL of 0.1 N HCl. Keep the
 mixture at 60°C for 4 hours.[3] Neutralize the solution with an equivalent amount of 0.1 N
 NaOH before analysis.
- Base Hydrolysis: Mix 1 mL of Cephapirin stock solution with 1 mL of 0.1 N NaOH. Keep the
 mixture at room temperature for 2 hours. Neutralize the solution with an equivalent amount
 of 0.1 N HCl before analysis.
- Oxidative Degradation: Mix 1 mL of **Cephapirin** stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 6 hours.[6]
- Thermal Degradation: Expose the solid **Cephapirin** Sodium powder to a temperature of 80°C in an oven for 24 hours. Dissolve the stressed powder in the mobile phase for analysis.
- Photolytic Degradation: Expose the **Cephapirin** Sodium powder to UV light (254 nm) in a photostability chamber for 24 hours.[7] Dissolve the stressed powder in the mobile phase for analysis.

LC-MS/MS Analysis

2.4.1. Chromatographic Conditions

- Column: XBridge C18 column (100 mm x 4.6 mm, 3.5 μm particle size) or equivalent.
- Mobile Phase A: 0.1% Formic acid in water.[2]
- Mobile Phase B: Acetonitrile.[2]
- Gradient Program:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B



o 15-18 min: 95% B

18-18.1 min: 95% to 5% B

• 18.1-25 min: 5% B

Flow Rate: 0.6 mL/min.[2]

Column Temperature: 40°C.[2]

Injection Volume: 10 μL

2.4.2. Mass Spectrometric Conditions

• Ionization Mode: Electrospray Ionization (ESI), Positive.

 Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.

Capillary Voltage: 3.5 kV

Source Temperature: 150°C

Desolvation Temperature: 400°C

· Collision Gas: Argon

Results and Discussion Identification of Degradants

The major degradation products of **Cephapirin** were identified by comparing their retention times and mass spectra with those of the parent drug and by interpreting the fragmentation patterns. The primary degradants identified include:

- Desacetylcephapirin: This is a known major metabolite and degradant of Cephapirin, formed by the hydrolysis of the acetyl group.
- Cephapirin Lactone: Formed through intramolecular cyclization.[8]



• Hydrolyzed **Cephapirin**: Resulting from the cleavage of the β-lactam ring.[8]

Table 1: Summary of Cephapirin and its Major Degradants

Compound	Molecular Weight (g/mol)	Precursor Ion (m/z)	Major Product Ions (m/z)
Cephapirin	423.48	424.0	320.0, 292.0
Desacetylcephapirin	381.44	382.0	292.0, 274.0
Cephapirin Lactone	363.41	364.0	274.0, 152.0
Hydrolyzed Cephapirin	441.49	442.0	320.0, 136.0

Quantitative Analysis of Degradation

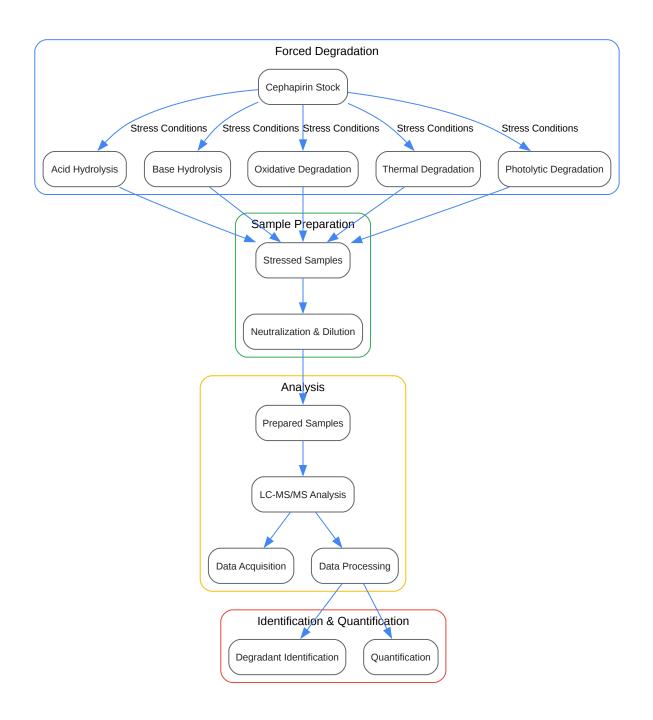
The percentage of degradation of **Cephapirin** under different stress conditions was determined by comparing the peak area of the parent drug in the stressed samples to that in an unstressed control sample.

Table 2: Forced Degradation Results for Cephapirin

Stress Condition	% Degradation of Cephapirin	Major Degradants Detected
Acidic (0.1 N HCl, 60°C, 4h)	~18%	Desacetylcephapirin, Hydrolyzed Cephapirin
Basic (0.1 N NaOH, RT, 2h)	~25%	Hydrolyzed Cephapirin, Desacetylcephapirin
Oxidative (3% H ₂ O ₂ , RT, 6h)	~15%	Desacetylcephapirin, other minor oxidation products
Thermal (80°C, 24h)	~12%	Desacetylcephapirin
Photolytic (UV, 24h)	~8%	Minor unidentified degradants



Visualizations Experimental Workflow

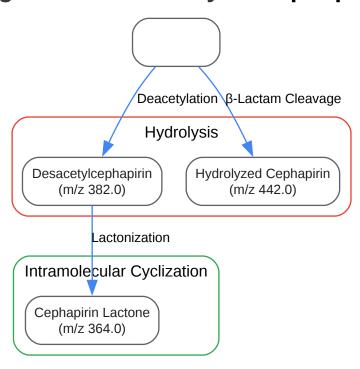




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Caption: Experimental workflow for forced degradation and analysis.

Proposed Degradation Pathway of Cephapirin



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Caption: Proposed degradation pathways of **Cephapirin**.

Conclusion

The LC-MS/MS method described in this application note is a robust and reliable tool for the identification and monitoring of **Cephapirin** degradants. The forced degradation studies revealed that **Cephapirin** is susceptible to degradation under hydrolytic and oxidative conditions, with desacetyl**cephapirin** and hydrolyzed **Cephapirin** being the major degradation products. This methodology can be effectively implemented in quality control laboratories for routine analysis and stability testing of **Cephapirin**, ensuring the quality and safety of the final drug product.



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